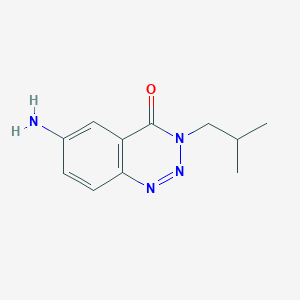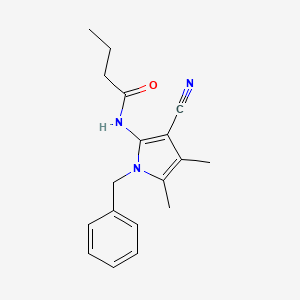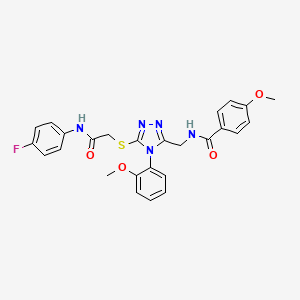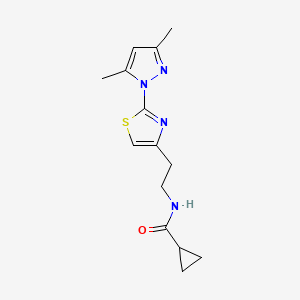![molecular formula C17H14F3NO3 B2740638 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-18-2](/img/structure/B2740638.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known as BTP, is a synthetic compound used in scientific research and in the development of new drugs and treatments. It is a member of the benzodioxole class of compounds, which have a wide range of applications in the pharmaceutical and biotechnology industries. BTP is known to have both pharmacological and biochemical effects, and has been studied for its potential use in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
- Benzene-1,3,5-tricarboxamides (BTAs), structurally related to the target compound, are pivotal in supramolecular chemistry and nanotechnology due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. Their applications range from nanotechnology to polymer processing and biomedical applications, indicating a potential research direction for the target compound in similar applications (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Agents
- Compounds like p-Cymene, a monoterpene, have been extensively studied for their antimicrobial properties, suggesting a research avenue for similar organic compounds in developing new antimicrobial agents. The urgent need for new antimicrobial substances to address resistance highlights the relevance of exploring novel compounds like "1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone" for potential antimicrobial applications (Marchese et al., 2017).
Environmental Toxicology
- The environmental impact and toxicology of organic compounds, including their detection in water, soil, and biota, are critical areas of research. Studies on compounds like benzophenone-3, used in sunscreens, shed light on the environmental persistence and potential ecological risks of synthetic organic compounds. This underscores the importance of environmental monitoring and impact assessment for chemicals related to "1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone" (Kim & Choi, 2014).
Organic Electronics and Semiconductors
- Heterocyclic compounds, like hexaazatriphenylene (HAT) derivatives, demonstrate the potential of aromatic systems in electronics and nanoscience. These compounds serve as n-type semiconductors and components in various devices, suggesting a potential application area for "1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone" in organic electronics and material science (Segura et al., 2015).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)12-2-4-13(5-3-12)21-8-7-14(22)11-1-6-15-16(9-11)24-10-23-15/h1-6,9,21H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVYVVYUVWQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |
CAS RN |
477334-18-2 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)
![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)
![N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2740558.png)

![7-butyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2740560.png)


![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)

![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
